An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid
An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, yet under-documented derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid . In the absence of extensive direct experimental data, this document serves as a comprehensive technical resource, amalgamating foundational chemical principles, predictive modeling, and logical inferences from structurally related compounds to provide a robust profile of this molecule. Our objective is to equip researchers and drug development professionals with a foundational understanding of its synthesis, physicochemical characteristics, potential biological activities, and analytical methodologies, thereby catalyzing further investigation into its therapeutic potential.
Molecular Structure and Identification
2-(4-acetamido-1H-indol-1-yl)acetic acid is an indole derivative characterized by an acetic acid moiety at the N-1 position of the indole ring and an acetamido group at the C-4 position.
| Identifier | Value |
| IUPAC Name | 2-(4-acetamido-1H-indol-1-yl)acetic acid |
| CAS Number | 1573548-32-9 |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
Proposed Synthesis Pathway
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Acetylation of 4-Aminoindole
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylating Agent Addition: Cool the solution in an ice bath (0 °C) and add acetic anhydride dropwise, with stirring. A mild base, such as triethylamine or pyridine, can be added to scavenge the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(1H-indol-4-yl)acetamide can be purified by column chromatography or recrystallization.
Step 2: N-Alkylation of N-(1H-indol-4-yl)acetamide
-
Deprotonation: To a solution of N-(1H-indol-4-yl)acetamide in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.
-
Alkylation: After stirring for a short period, add ethyl bromoacetate dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Hydrolysis: Once the N-alkylation is complete, the resulting ester can be hydrolyzed to the carboxylic acid by adding an aqueous solution of a base like sodium hydroxide or lithium hydroxide and stirring at room temperature or with gentle heating.[5]
-
Purification: After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid 2-(4-acetamido-1H-indol-1-yl)acetic acid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Caption: Proposed synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid.
Physicochemical Properties (Predicted)
Due to the lack of experimentally determined data, the following physicochemical properties have been predicted using widely accepted computational models such as those available through ChemAxon's MarvinSketch and other online platforms.[6][7] These predictions provide valuable insights for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | ~4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (basic) | ~1.0 - 2.0 (amide nitrogen) | The amide nitrogen is weakly basic. |
| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Essential for dissolution and absorption in the gastrointestinal tract. |
| Polar Surface Area (PSA) | ~75 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for 2-(4-acetamido-1H-indol-1-yl)acetic acid, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological profile.
Anti-inflammatory and Analgesic Potential
The indole-acetic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin being a prominent example. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of the acetic acid side chain at the N-1 position is a key feature for this class of compounds. Therefore, it is plausible that 2-(4-acetamido-1H-indol-1-yl)acetic acid may exhibit anti-inflammatory and analgesic properties.
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial activity.[3] Derivatives of 4-aminoindole, in particular, have been investigated for their antibacterial properties.[8][9] The acetamido group at the 4-position may modulate this activity. Further research is warranted to explore the potential of this compound against a panel of bacterial and fungal pathogens.
Neuroprotective Effects
Recent studies have highlighted the potential of 4-aminoindole derivatives in the context of neurodegenerative diseases.[10][] Specifically, certain 4-aminoindole carboxamides have been shown to inhibit the oligomer formation of α-synuclein and tau proteins, which are implicated in Parkinson's and Alzheimer's diseases, respectively.[10] The acetamido group in the target molecule is structurally related to the carboxamides in these active compounds, suggesting a potential avenue for investigation into its neuroprotective capabilities.
Caption: Potential biological activities of the target molecule.
Analytical Methodologies
The robust analysis of 2-(4-acetamido-1H-indol-1-yl)acetic acid in various matrices is crucial for preclinical and clinical development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of indole derivatives.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the separation and quantification of this compound.
-
Column: A C18 column is a common choice for separating indole derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good peak shape and resolution.
-
Detection: UV detection at the wavelength of maximum absorbance for the indole chromophore (typically around 280 nm) would be appropriate. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as indoles are often fluorescent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be suitable.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring specific precursor-to-product ion transitions to ensure high selectivity and minimize matrix interference. The fragmentation pattern of the molecule would need to be determined through initial infusion experiments.
Caption: General analytical workflows for the target molecule.
Conclusion and Future Directions
2-(4-acetamido-1H-indol-1-yl)acetic acid represents an intriguing yet underexplored molecule with significant potential for further scientific investigation. Based on its structural features and analogies to well-characterized indole derivatives, it is a promising candidate for evaluation in several therapeutic areas, including inflammation, infectious diseases, and neurodegeneration. This technical guide provides a foundational framework for initiating such research. The proposed synthetic route offers a practical starting point for its chemical synthesis. The predicted physicochemical properties can guide formulation development and the design of biological assays. The outlined potential biological activities provide a rationale for initial screening efforts. Finally, the described analytical methodologies will be indispensable for the accurate characterization and quantification of this compound in future studies. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this and related indole derivatives.
References
-
ChemAxon. MarvinSketch. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
Rowan's Free Online pKa Calculator. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
ChemAxon. Calculators & Predictors. [Link]
-
openmolecules.org. Virtual logP On-line. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. PMC. [Link]
-
GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [Link]
-
Omni Calculator. pKa Calculator. [Link]
-
ChemAxon. Calculator Plugins in MarvinSketch. [Link]
-
openmolecules.org. Calculated LogP. [Link]
-
Slashdot. ACD/Labs Percepta Platform Reviews - 2026. [Link]
-
Molecular Discovery. MoKa - pKa modelling. [Link]
-
Solubility.info. [Link]
-
Rowan Scientific. Predicting Solubility. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
ChemAxon. About Chemical Calculations and Predictions. [Link]
-
ACD/Labs. Software for R&D | Chemistry Software. [Link]
-
ResearchGate. What is the most accurate logp calculator? [Link]
-
SourceForge. ACD/Labs Percepta Platform Reviews in 2026. [Link]
-
ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]
-
Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. PubMed. [Link]
-
SourceForge. ACD/Labs Percepta Platform vs. ChemDraw Comparison. [Link]
-
Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]
-
Selective Alkylation of 4-Aminoindoles. ChemistryViews. [Link]
-
Expasy. ProtParam. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [Link]
-
Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]
-
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]
-
THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1. ACS Publications. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. ResearchGate. [Link]
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications (RSC Publishing). [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. chemaxon.com [chemaxon.com]
- 8. Selective Alkylation of 4-Aminoindoles - ChemistryViews [chemistryviews.org]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]
